molecular formula C11H9FN2O B13277180 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13277180
M. Wt: 204.20 g/mol
InChI Key: JCSIGZVAXAECOM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 1694505-19-5) is a fluorinated aromatic aldehyde integrated with a 2-methylimidazole group, making it a valuable synthon in medicinal chemistry for the construction of more complex bioactive molecules. With a molecular formula of C11H9FN2O and a molecular weight of 204.20, this compound is designed for research and development applications . The imidazole ring is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Its derivatives are found in numerous commercially available drugs, such as the antiulcer agents Omeprazole and Pantoprazole, and the anthelmintic Thiabendazole . The presence of the fluorine atom, a common bioisostere, can significantly modulate a compound's properties, including its metabolic stability, membrane permeability, and binding affinity . The aldehyde functional group provides a highly versatile reaction site, allowing researchers to readily synthesize target molecules through condensation reactions to form Schiff bases, or to serve as a precursor for heterocyclic systems like oxadiazoles, which are also prominent in medicinal chemistry . This makes 5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde a critical intermediate for developing novel therapeutic candidates, particularly in anticancer and antimicrobial research programs where imidazole-based structures have shown significant promise . This product is intended for research purposes in a controlled laboratory environment only and is not classified as a drug, food, or cosmetic. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-fluoro-2-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-4-5-14(8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3

InChI Key

JCSIGZVAXAECOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Reactions of Fluorobenzaldehyde with Imidazole Derivatives

One of the primary routes involves the direct substitution of fluorobenzaldehyde with imidazole derivatives. This approach typically employs nucleophilic aromatic substitution (S_NAr) reactions, facilitated by suitable bases and solvents.

Methodology:

Reaction Steps:

  • Dissolution of 4-fluorobenzaldehyde and imidazole in DMF.
  • Addition of potassium carbonate to deprotonate imidazole, increasing nucleophilicity.
  • Reflux under stirring to promote nucleophilic substitution at the fluorine-bearing aromatic position.
  • Post-reaction cooling, filtration, and recrystallization from methanol yield the desired benzaldehyde derivative.

Outcome:

  • Formation of 4-(1H-imidazol-1-yl)benzaldehyde , which is a precursor for further functionalization.
  • The reaction typically yields a yellow solid, purified via recrystallization.

Microwave-Assisted Multi-Component Synthesis

Recent advancements include microwave irradiation techniques, which significantly reduce reaction times and improve yields.

Procedure:

  • Mix fluorobenzaldehyde, imidazole, and potassium carbonate in a solvent like ethanol or DMF.
  • Subject the mixture to microwave irradiation at moderate power for 6–10 minutes.
  • The rapid heating accelerates nucleophilic substitution, producing the imidazolyl benzaldehyde efficiently.

Advantages:

  • Short reaction times
  • Higher yields
  • Reduced solvent and energy consumption

Functional Group Transformation and Derivatization

Use of Carbonyldiimidazole

For more complex derivatives, carbonyldiimidazole (CDI) can facilitate the formation of imidazole-linked benzaldehyde compounds via acylation reactions.

Method:

  • React the benzaldehyde derivative with CDI to form an activated intermediate.
  • Subsequent reaction with methylated or substituted imidazole derivatives yields the target compound.

Multi-Component One-Pot Synthesis

A notable method involves a one-pot synthesis combining aldehyde formation and subsequent cyclization:

  • React fluorobenzaldehyde with imidazole in the presence of potassium carbonate.
  • Use microwave irradiation to promote simultaneous formation of the imidazolyl benzaldehyde.

This method simplifies the process, minimizes purification steps, and enhances overall efficiency.

Data Summary and Comparative Table

Method Reagents Solvent Conditions Reaction Time Yield Notes
Classical reflux Fluorobenzaldehyde, imidazole, K₂CO₃ DMF Reflux at 100–130°C for 8–10 h 8–10 hours Moderate to high Suitable for large-scale synthesis
Microwave-assisted Fluorobenzaldehyde, imidazole, K₂CO₃ Ethanol/DMF Microwave at 600–800 W for 6–10 min 6–10 min High Rapid, high-yield, eco-friendly
Carbonyldiimidazole route Benzaldehyde derivative, CDI, imidazole Appropriate solvent Room temperature or mild heating Variable Variable Useful for complex derivatives

Research Findings and Optimization Strategies

Recent studies emphasize the importance of reaction conditions in optimizing yield and purity:

  • Solvent Choice: Polar aprotic solvents like DMF or dimethyl sulfoxide enhance nucleophilic substitution efficiency.
  • Base Selection: Potassium carbonate is preferred for its mildness and effectiveness.
  • Temperature Control: Elevated temperatures accelerate reactions but require careful monitoring to prevent side reactions.
  • Microwave Irradiation: Proven to significantly reduce reaction times and improve product purity, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzoic acid.

    Reduction: 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde, also known as 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde, is a chemical compound with the CAS number 1152505-24-2 . It has a molecular weight of 204.20 . While specific applications of this compound are not extensively detailed in the search results, some potential uses can be inferred from the available information.

Typical Product Specifications & Properties
5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde:

  • CAS Number: 1152505-24-2
  • Chemical Structure: As shown in source

General Information

  • IUPAC Name: 5-fluoro-2-methyl-1H-benzimidazole
  • Physical Form: Light yellow to brown powder or crystals
  • Purity: 97%
  • Storage Temperature: Room Temperature
  • Shipping Temperature: Room Temperature

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302, H315, H319, H335
  • Precautionary statements: P261, P305, P338, P351

Potential Applications

While the provided documents do not explicitly detail the applications of 5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde, several applications can be inferred:

  • Organic Synthesis: Benzaldehyde derivatives are frequently used as building blocks in organic synthesis . The presence of both a fluoro group and an imidazole moiety on the benzaldehyde scaffold suggests its potential use in creating more complex molecules with specific properties.
  • Medicinal Chemistry: Fluoro-containing compounds are of interest in medicinal chemistry due to the unique properties of fluorine, such as increased lipophilicity and metabolic stability . Imidazole derivatives are also common in pharmaceuticals. Thus, this compound could be a useful intermediate in synthesizing bioactive molecules.
  • Catalysis: Metal-organic frameworks have demonstrated the possibility of guest encapsulation and can be used for catalytic processes .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on:

Substituent variations on the benzene ring (e.g., fluorine position, additional functional groups).

Modifications to the imidazole moiety (e.g., alkylation, substitution).

Replacement of the aldehyde group (e.g., esters, amines).

Substituent Variations on the Benzene Ring

  • 5-Fluoro-2,4-dimethoxybenzaldehyde : This analog replaces the imidazole group with methoxy (-OCH₃) substituents at positions 2 and 4. The methoxy groups enhance solubility in polar solvents but reduce electrophilicity at the aldehyde compared to the fluorine-substituted compound. Such derivatives are often used in fragrance synthesis due to their stability and volatility .
  • 5-Fluoro-1H-benzo[d]imidazol-2-amine (CAS: 30486-73-8): Here, the aldehyde is replaced by an amine group, and the imidazole is fused to the benzene ring. This structural change increases hydrogen-bonding capacity, making it more suitable for interactions in biological targets like kinase inhibitors .

Modifications to the Imidazole Moiety

  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine: The imidazole is substituted with a 4-fluorophenyl group instead of a methyl group.
  • 2-(5-Fluoro-1H-benzimidazol-2-yl)ethylamine (CAS: 887405-22-3): The imidazole is fused to a benzimidazole system, and an ethylamine chain is added. This compound’s basic side chain improves water solubility, contrasting with the hydrophobic aldehyde group in the target compound .

Aldehyde Group Replacements

  • Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate : The aldehyde is esterified to a methyl benzoate. This substitution reduces reactivity but increases stability under acidic conditions, making it a preferred intermediate in multistep syntheses .
  • 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid: The aldehyde is replaced with a carboxylic acid via hydrolysis of an ester precursor. This derivative is more polar and is used in prodrug strategies .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde 2-methylimidazole, 5-fluoro, aldehyde Not reported Intermediate for pharmaceuticals
5-Fluoro-2,4-dimethoxybenzaldehyde 2,4-dimethoxy, 5-fluoro Not reported Fragrance synthesis, polar solvents
5-Fluoro-1H-benzo[d]imidazol-2-amine Fused benzimidazole, 2-amine Not reported Kinase inhibition, hydrogen bonding
5-(4-Fluorophenyl)-1H-imidazol-2-amine 4-fluorophenyl, 2-amine 425.50 DNA intercalation, π-π interactions
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl ester, benzimidazole Not reported Stable intermediate for heterocycles

Research Findings and Pharmacological Relevance

  • Synthetic Routes: The target compound is likely synthesized via condensation of 5-fluoro-2-aminobenzaldehyde derivatives with 2-methylimidazole precursors, similar to methods used for benzimidazole analogs (e.g., sodium metabisulfite-mediated cyclization in DMF) .
  • Electrophilicity: The fluorine atom at the 5-position increases the aldehyde’s electrophilicity compared to non-fluorinated analogs, facilitating nucleophilic additions (e.g., formation of Schiff bases) .
  • Biological Activity : While direct pharmacological data for the target compound are lacking, structurally related fluorobenzimidazoles exhibit antimicrobial and kinase-inhibitory activities. For example, 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles show growth inhibitory effects against microbes .

Biological Activity

5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H9_9FN2_2O
  • Molecular Weight : 204.20 g/mol
  • Structural Features : It contains a benzaldehyde core substituted with a fluorine atom and a 2-methyl-1H-imidazole moiety, which is crucial for its biological activity .

The biological activity of 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde can be attributed to several mechanisms:

  • Antimicrobial Activity : The imidazole ring is known for its ability to interact with biological targets, including enzymes and receptors. This interaction can lead to inhibition of microbial growth.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating pathways involving key proteins such as caspases and Bcl-2 .
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity and metabolic pathways.

Antimicrobial Activity

The antimicrobial properties of 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde have been evaluated against various pathogens. A summary of minimum inhibitory concentrations (MICs) against selected bacteria is presented below:

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa125
Klebsiella pneumoniae150

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, in HepG2 liver cancer cells, it was observed that the compound led to an increase in pro-apoptotic markers (caspase-3 and Bax) while decreasing anti-apoptotic markers (Bcl-2) . The half-maximal inhibitory concentration (IC50_{50}) values for these effects were found to be in the range of 20–30 µM, indicating significant cytotoxic potential.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of similar compounds revealed that derivatives of imidazole-based benzaldehydes exhibited potent anticancer activities. For example, one derivative showed an IC50_{50} of 7.82 µM against multiple cancer cell lines, highlighting the potential for further development of 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde as a lead candidate for cancer therapy .

Study on Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of various imidazole derivatives against resistant strains of bacteria. The findings indicated that compounds with similar structures to 5-Fluoro-2-(2-methyl-1H-imidazol-1-YL)benzaldehyde showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the imidazole structure could yield more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde in academic research?

  • Methodology : The compound is typically synthesized via condensation reactions between substituted benzaldehydes and imidazole derivatives. For example, similar imidazole-containing benzaldehyde derivatives are synthesized using Mn(IV) oxide as an oxidizing agent in dichloromethane (85% yield) or ruthenium-based catalysts under mild conditions (70% yield) . Key steps include:

  • Substrate Preparation : Activate the benzaldehyde moiety with electron-withdrawing groups (e.g., fluorine) to enhance reactivity.
  • Coupling Conditions : Use nucleophilic aromatic substitution or metal-catalyzed cross-coupling to attach the 2-methylimidazole group.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at C5, methyl group on imidazole) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm1^{-1}) and imidazole ring vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C11_{11}H9_{9}FN2_{2}O) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯S or π-π stacking) .

Q. What are the potential applications of this compound in drug discovery?

  • Methodology : Imidazole-benzaldehyde hybrids are explored as enzyme inhibitors or antimicrobial agents. For example:

  • Target Identification : Screen against kinases or cytochrome P450 enzymes using molecular docking (e.g., AutoDock Vina) .
  • Bioactivity Assays : Perform MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology : Systematic variation of parameters:

  • Catalysts : Compare Mn(IV) oxide vs. Ru-complexes in terms of efficiency and selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature : Monitor exothermic reactions (e.g., imidazole ring formation) to avoid side products.
  • Yield Tracking : Use HPLC or 1^1H NMR to quantify unreacted starting materials .

Q. How can computational chemistry aid in resolving structural ambiguities?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict bond lengths/angles and compare with experimental XRD data .
  • Spectroscopic Simulation : Tools like ACD/Labs or Gaussian to model NMR/IR spectra and identify discrepancies .
  • Docking Studies : Predict binding modes with target proteins (e.g., benzimidazole derivatives in showed interactions with active sites) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., imidazole proton environments) .
  • Isotopic Labeling : Use 19^{19}F NMR to confirm fluorine position if 1^1H NMR signals overlap .
  • Crystallographic Validation : Resolve ambiguities via single-crystal XRD (e.g., used XRD to confirm dihedral angles and intermolecular interactions) .

Q. What strategies are effective for analyzing impurities in synthesized batches?

  • Methodology :

  • Chromatographic Separation : Use HPLC with a C18 column and UV detection (λ = 254 nm) to isolate impurities .
  • LC-MS : Identify byproducts (e.g., unreacted aldehyde or dimerized imidazole) via molecular ion peaks .
  • Stability Studies : Monitor degradation under stress conditions (heat/light) to identify labile functional groups .

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